Benzyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate Benzyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20414665
InChI: InChI=1S/C16H22N2O3/c17-14-10-16(21-12-14)6-8-18(9-7-16)15(19)20-11-13-4-2-1-3-5-13/h1-5,14H,6-12,17H2/t14-/m1/s1
SMILES:
Molecular Formula: C16H22N2O3
Molecular Weight: 290.36 g/mol

Benzyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

CAS No.:

Cat. No.: VC20414665

Molecular Formula: C16H22N2O3

Molecular Weight: 290.36 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate -

Specification

Molecular Formula C16H22N2O3
Molecular Weight 290.36 g/mol
IUPAC Name benzyl (3R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Standard InChI InChI=1S/C16H22N2O3/c17-14-10-16(21-12-14)6-8-18(9-7-16)15(19)20-11-13-4-2-1-3-5-13/h1-5,14H,6-12,17H2/t14-/m1/s1
Standard InChI Key HMOLUMBNXPQUPP-CQSZACIVSA-N
Isomeric SMILES C1CN(CCC12C[C@H](CO2)N)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CN(CCC12CC(CO2)N)C(=O)OCC3=CC=CC=C3

Introduction

Structural Characteristics and Stereochemical Significance

The compound’s IUPAC name, benzyl (3R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, reflects its intricate architecture. The spirocyclic core consists of a five-membered oxolane ring fused to a six-membered azaspirodecane system, creating a rigid bicyclic framework . The (R)-configured amino group at position 3 introduces chirality, which is critical for interactions with biological targets. The benzyl carboxylate moiety serves as a protective group, enhancing solubility and enabling further functionalization.

Key Structural Features:

  • Spiro Junction: The 1-oxa-8-azaspiro[4.5]decane system imposes conformational constraints, potentially improving binding affinity in drug candidates.

  • Chiral Center: The (R)-amino group at C3 influences stereoselective reactions and pharmacological activity.

  • Functional Groups: The amino and carboxylate groups offer sites for derivatization, such as amidation or ester hydrolysis .

The stereochemistry is confirmed by its isomeric SMILES notation: C1CN(CCC12C[C@H](CO2)N)C(=O)OCC3=CC=CC=C3, which explicitly denotes the (R)-configuration .

Synthesis and Preparation

The synthesis of Benzyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves multi-step organic transformations, as outlined in recent methodologies for spirocyclic compounds . A representative approach, adapted from scalable routes to spirocyclic pyrrolidines, includes the following stages:

Core Formation

The spirocyclic framework is constructed via cyclization reactions. For example, allylmagnesium chloride can react with a ketone precursor to form the oxolane ring, followed by intramolecular cyclization to establish the azaspirodecane system .

Functionalization

The amino group is introduced through reductive amination or Petasis reactions. In one protocol, a trifluoroacetyl-protected intermediate undergoes selective deprotection to yield the free amine, which is subsequently coupled with benzyl chloroformate to install the carboxylate group .

Enantioselective Synthesis

Chiral resolution or asymmetric catalysis ensures the (R)-configuration. For instance, enzymatic resolution or chiral auxiliaries may be employed to achieve high enantiomeric excess .

Table 1: Representative Synthesis Steps

StepDescriptionReagents/ConditionsYield
1Spirocycle formationAllylmagnesium chloride, THF, −20°C to rt60–70%
2Amino group introductionPetasis reaction, trifluoroacetylation45–55%
3Benzyl carboxylate protectionBenzyl chloroformate, base80–90%
4DeprotectionLiAlH4_4, THF75–85%

Data adapted from scalable spirocyclic syntheses .

Recent Advances and Future Directions

Recent synthetic methodologies, such as flow chemistry and photoredox catalysis, could streamline its production . Future studies should explore:

  • Biological Screening: Testing against disease-relevant targets (e.g., viral proteases, cancer kinases).

  • Derivatization Libraries: Generating analogs to optimize pharmacokinetic properties.

  • Green Chemistry Approaches: Reducing solvent waste and improving atom economy in synthesis.

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